三(乙二胺)镍(II)氯化物水合物

描述

Synthesis Analysis

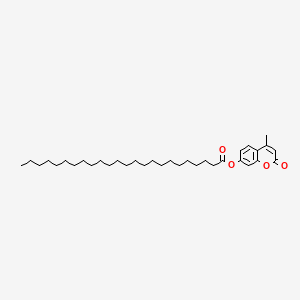

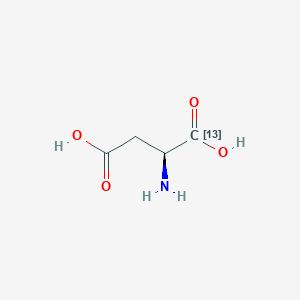

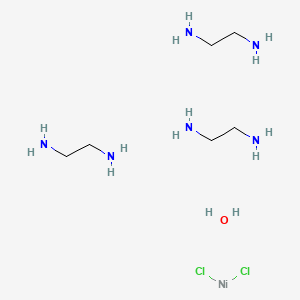

The substance was synthesized in a minimum amount of distilled water . The synthesis involved the reaction of pure nickel(II) chloride hexahydrate NiCl2·6H2O and 1,2-diamino-ethane (ethylendiamine) H2NCH2CH2NH2 . The conditions for synthesis of the crystals from aqueous solutions have been considered .Molecular Structure Analysis

The molecular structure of Tris(ethylenediamine)nickel(II) chloride hydrate was studied using methods of X-ray powder and single-crystal diffraction . The full-matrix least-squares refinement of the structural parameters of 26 atoms (two nickel, four chlorine, nine nitrogen, nine carbon, and two oxygen atoms) based on the room-temperature experimental data was performed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tris(ethylenediamine)nickel(II) chloride hydrate were studied . The replacement of water molecules with chlorine ions in the composition of hexa-aqua cation [Ni(H2O)6]2+ allows one to change to a certain extent the transmittance spectrum of the crystal without changing the set of transmission/absorption bands .Physical And Chemical Properties Analysis

Tris(ethylenediamine)nickel(II) chloride hydrate has a melting point of 170 °C (dec.) (lit.) . It is a coordination complex of nickel (II) with a molecular weight of 309.89 (anhydrous basis) .科学研究应用

热学研究和分解

三(乙二胺)镍(II)氯化物水合物表现出独特的热学曲线和行为。热学研究表明,在固态下由相应的三联络物合成了几个双和单(二胺)配合物。观察到三(二胺)配合物在加热时生成顺式双(二胺)物质,但只有三(乙二胺)镍(II)氯化物二水合物通过异构化从暂时形成的反式物质生成顺式双物质 (De, Biswas, & Chaudhuri, 1983)。此外,这些配合物的热分解研究表明,乙二胺和其他独特的分解阶段逐步损失 (George & Wendlandt, 1963)。

新型配合物的合成和表征

对三(乙二胺)镍(II)氯化物水合物的研究导致了新型配合物的合成,包括混合金属化合物和含有由单糖和二胺衍生的糖基胺的镍(II)配合物。这些配合物通过各种物理化学方法表征,并表现出独特的性质 (Srinivasan et al., 2009); (Yano et al., 1985)。

磁性和光学性质

某些三(乙二胺)镍(II)氯化物水合物配合物表现出顺磁性,并研究了它们的磁化率和光学性质。这些研究有助于理解此类配合物的电子结构和行为 (Alahmari et al., 2019)。

在电池技术中的应用

该化合物也已在电池技术领域得到探索。例如,由三(乙二胺)镍(II)盐合成的氮化镍已被研究为钠离子电池的潜在负极材料,显示出显着的可逆电荷存储容量 (Li et al., 2013)。

构象变化和晶体学研究

镍(II)二胺配合物中的构象变化,包括三(乙二胺)镍(II)氯化物水合物,已使用差示扫描量热法和晶体学等技术进行了研究。这些研究提供了对这些配合物的结构动力学的见解 (De, Biswas, & Chaudhuri, 1985); (Reisinger et al., 2010)。

作用机制

The mechanism of action of Tris(ethylenediamine)nickel(II) chloride hydrate involves the coordination of a nickel atom to three ethylenediamine ligands and two chloride ions.

安全和危害

Tris(ethylenediamine)nickel(II) chloride hydrate may cause an allergic skin reaction and is suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

未来方向

The future directions of research on Tris(ethylenediamine)nickel(II) chloride hydrate could involve further investigation of its optical properties . The replacement of water molecules with chlorine ions in the composition of hexa-aqua cation [Ni(H2O)6]2+ allows one to change to a certain extent the transmittance spectrum of the crystal without changing the set of transmission/absorption bands . This suggests potential applications in the development of optical filters .

属性

IUPAC Name |

dichloronickel;ethane-1,2-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*1-4H2;2*1H;;1H2/q;;;;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPSICCIEDKUMG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26Cl2N6NiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584329 | |

| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

699012-90-3 | |

| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)

![3-[(3-Methyl-1-piperidinyl)methyl]benzonitrile](/img/structure/B1612424.png)

![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)

![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)

![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)